molecular formula C18H18BrNO4S B5123285 [4-[(4-Bromophenyl)sulfonylmethyl]phenyl]-morpholin-4-ylmethanone

[4-[(4-Bromophenyl)sulfonylmethyl]phenyl]-morpholin-4-ylmethanone

Cat. No.: B5123285
M. Wt: 424.3 g/mol
InChI Key: MQWZFNMIOWAUEJ-UHFFFAOYSA-N
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Description

[4-[(4-Bromophenyl)sulfonylmethyl]phenyl]-morpholin-4-ylmethanone is a complex organic compound that features a bromophenyl group, a sulfonylmethyl group, and a morpholinylmethanone group

Preparation Methods

The synthesis of [4-[(4-Bromophenyl)sulfonylmethyl]phenyl]-morpholin-4-ylmethanone typically involves multiple steps, including nucleophilic aromatic substitution and sulfonylation reactions. The preparation begins with the bromination of phenyl compounds, followed by the introduction of the sulfonylmethyl group. The final step involves the incorporation of the morpholinylmethanone group under controlled conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

[4-[(4-Bromophenyl)sulfonylmethyl]phenyl]-morpholin-4-ylmethanone undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles under suitable conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research may focus on its potential therapeutic effects and mechanisms of action.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [4-[(4-Bromophenyl)sulfonylmethyl]phenyl]-morpholin-4-ylmethanone involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with cellular receptors, while the sulfonylmethyl group can influence the compound’s reactivity and binding affinity. The morpholinylmethanone group may play a role in modulating the compound’s overall activity and stability.

Comparison with Similar Compounds

Similar compounds to [4-[(4-Bromophenyl)sulfonylmethyl]phenyl]-morpholin-4-ylmethanone include:

Properties

IUPAC Name

[4-[(4-bromophenyl)sulfonylmethyl]phenyl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO4S/c19-16-5-7-17(8-6-16)25(22,23)13-14-1-3-15(4-2-14)18(21)20-9-11-24-12-10-20/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQWZFNMIOWAUEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)CS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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